![molecular formula C16H18N4O2S B2750802 1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1031578-46-7](/img/structure/B2750802.png)
1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[4,3-d]pyrimidin-7-ones are a type of aromatic heterocyclic compounds . They have been studied for their potential pharmacological effects, including antibacterial activities and cyclin-dependent kinases (CDKs) inhibitory activities .
Synthesis Analysis
The synthesis of pyrazolo[4,3-d]pyrimidin-7-ones involves several steps, including the design, synthesis, and evaluation of their antibacterial activities and CDKs inhibitory activities . The specific synthesis process for “1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-d]pyrimidin-7-ones includes an aromatic substitution at position 3 and a cyclic amide keto-function at position 7 . The specific molecular structure of “this compound” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones include condensation, cyclization, and elimination reactions . The specific chemical reactions for “this compound” are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- The compound has been used as a starting point in the synthesis of various novel heterocyclic compounds. These compounds include thiazolopyrimidines, thiazolodipyrimidines, and other derivatives with potential medicinal applications. The focus of these studies is often on developing new anti-inflammatory, analgesic, or antimicrobial agents, as seen in research by Abu‐Hashem et al. (2020) in "Molecules" (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives, including those related to the specified compound, have shown potential as antimicrobial and anticancer agents. These compounds have been evaluated for their in vitro activity against various microorganisms and cancer cell lines, suggesting their possible use in developing new treatments. This is evidenced in the work of Hafez et al. (2016) in "Bioorganic & Medicinal Chemistry Letters" (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antifungal and Antibacterial Properties
- The synthesis of chromone-pyrimidine coupled derivatives, including variations of the specified compound, has been reported with a focus on their antifungal and antibacterial properties. These compounds have undergone in vitro evaluation for their potential in treating various microbial infections. Tiwari et al. (2018) in "Molecules" conducted a study that highlights this application (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Cytotoxicity and Cancer Research
- Research into the cytotoxicity of pyrazole and pyrazolopyrimidine derivatives, which include compounds structurally related to the specified chemical, has been conducted to assess their potential in cancer treatment. These studies often involve in vitro evaluation against various cancer cell lines. An example is the work of Hassan, Hafez, and Osman (2014) in "Scientia Pharmaceutica" (Hassan, Hafez, & Osman, 2014).
Mécanisme D'action
Orientations Futures
The future directions for research on pyrazolo[4,3-d]pyrimidin-7-ones could include further studies on their potential pharmacological effects, as well as the development of new synthesis methods . The specific future directions for “1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” are not available in the sources I found.
Propriétés
IUPAC Name |
1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-14-13(10(2)18-20)17-16(23)19(15(14)21)9-11-5-7-12(22-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQBKTDXDKRXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

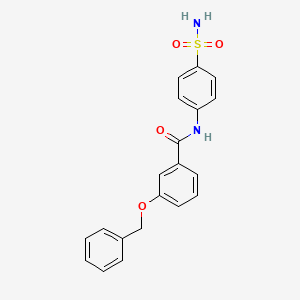
![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750722.png)
![1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2750723.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)
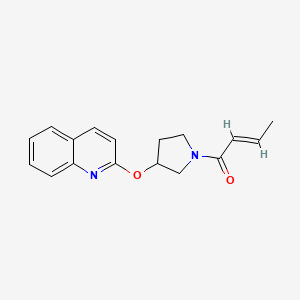
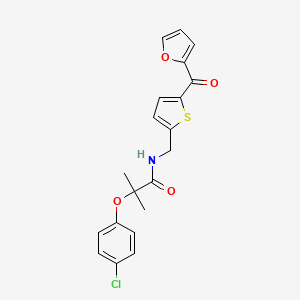
![3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2750727.png)
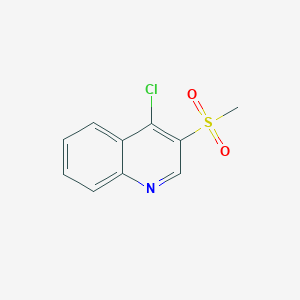
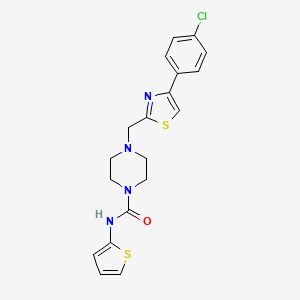
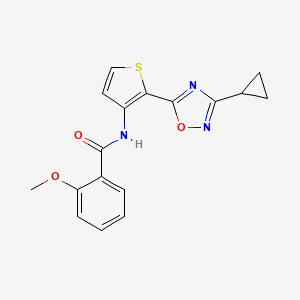
![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2750738.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)